1-(difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-(Difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a difluoromethyl group, an isobutoxymethyl group, and a sulfonyl chloride group attached to a pyrazole ring, making it a versatile building block for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via radical difluoromethylation using difluoromethyl radicals generated from difluoromethyl halides or other difluoromethylating agents.
Attachment of the Isobutoxymethyl Group: The isobutoxymethyl group can be introduced through nucleophilic substitution reactions using isobutyl alcohol and appropriate leaving groups.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(Difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction: The difluoromethyl group can participate in oxidation and reduction reactions, leading to the formation of difluoromethyl alcohols or difluoromethyl ketones.
Radical Reactions: The compound can undergo radical reactions, particularly involving the difluoromethyl group, which can be used to introduce difluoromethyl groups into other molecules.
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its ability to react with various nucleophiles and radicals. The sulfonyl chloride group is highly electrophilic, making it reactive towards nucleophiles, while the difluoromethyl group can participate in radical reactions. These properties allow the compound to modify biomolecules and other organic compounds, leading to changes in their structure and function .
Comparison with Similar Compounds
1-(Difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride: This compound contains a trifluoromethyl group instead of a difluoromethyl group, which can lead to different reactivity and properties.
1-(Difluoromethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride: This compound has a methoxymethyl group instead of an isobutoxymethyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(difluoromethyl)-3-(2-methylpropoxymethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF2N2O3S/c1-6(2)4-17-5-7-8(18(10,15)16)3-14(13-7)9(11)12/h3,6,9H,4-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUZVIHZYMRCIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1S(=O)(=O)Cl)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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